Asperuloside

説明

Overview of Asperuloside as an Iridoid Glycoside

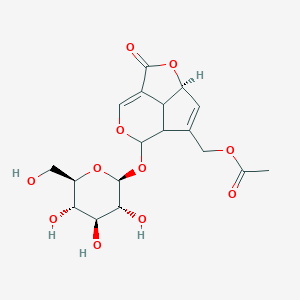

This compound is classified as an iridoid glycoside, a type of monoterpenoid characterized by a cyclopentanopyran ring system. wikipedia.org Iridoids are commonly found in nature as glycosides, meaning they are bound to a sugar molecule, most frequently glucose. wikipedia.orgscispace.com The core structure of iridoids is derived from 8-oxogeranial. wikipedia.org

Structurally, this compound is a bicyclic cis-fused cyclopentane-pyran. wikipedia.org It is specifically an iridoid monoterpenoid, a beta-D-glucoside, a monosaccharide derivative, an acetate ester, and a gamma-lactone. The presence of a ketone functional group at the C-6 position in its cyclopentane ring is a relatively rare feature in the plant kingdom. nih.gov The biosynthesis of the iridoid ring in plants is accomplished by the enzyme iridoid synthase. wikipedia.org

Natural Occurrence and Botanical Distribution of this compound

This compound is a secondary metabolite found in various plants, where it often serves as a defense mechanism against herbivores. wikipedia.orgnih.gov It is particularly prevalent in the Rubiaceae family, one of the largest angiosperm families. nih.govmdpi.commdpi.com Investigations have shown that this compound and its related compound, deacetylasperulosidic acid, are present in many species of the Rubioideae subfamily. mdpi.comsemanticscholar.org

While primarily associated with the Rubiaceae family, this compound is also found in plants belonging to the Eucommia genus. scispace.comresearchgate.net Research has identified its presence in numerous other plant species across different families.

Below is an interactive data table detailing the botanical sources of this compound.

| Family | Genus | Species |

| Rubiaceae | Galium | Galium verum, Galium mollugo, Galium tunetanum |

| Rubiaceae | Hedyotis | Hedyotis diffusa, Hedyotis corymbosa |

| Rubiaceae | Lasianthus | Lasianthus verticillatus |

| Rubiaceae | Oldenlandia | Oldenlandia herbacea var. herbacea |

| Rubiaceae | Psychotria | Psychotria rubra |

| Rubiaceae | Ronabea | Ronabea emetica |

| Rubiaceae | Asperula | Asperula odorata |

| Rubiaceae | Paederia | Paederia foetida |

| Eucommiaceae | Eucommia | Eucommia ulmoides |

Historical Scientific Investigation of this compound

The scientific investigation of this compound dates back to 1848, when it was first isolated from several plants within the Rubiaceae family. scispace.com Early research focused on the distribution of iridoid glycosides in this family, with this compound being identified as a characteristic iridoid for the genus Asperula. mdpi.comsemanticscholar.org

In 1969, Kooiman initiated the classification of iridoid glucoside occurrences in Rubiaceae subfamilies. mdpi.comsemanticscholar.org Subsequent investigations involving techniques like thin-layer chromatography (TLC), gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS) on numerous Rubiaceae plants validated and expanded upon this early work. mdpi.comsemanticscholar.org These studies confirmed the widespread presence of this compound and deacetylasperulosidic acid, particularly within the Rubioideae subfamily. mdpi.comsemanticscholar.org Over the years, advancements in spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance (NMR) experiments and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), have enabled detailed structural elucidation of this compound and related compounds. mdpi.com

特性

IUPAC Name |

[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O11/c1-6(20)25-4-7-2-9-12-8(16(24)27-9)5-26-17(11(7)12)29-18-15(23)14(22)13(21)10(3-19)28-18/h2,5,9-15,17-19,21-23H,3-4H2,1H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIPGYWNOBGEMH-DILZHRMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1[C@@H](OC=C3C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14259-45-1 | |

| Record name | Asperuloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14259-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asperuloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2aS-(2aα,4aα,5α,7bα)]-5-(β-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-1-oxo-1H-2,6-dioxacyclopent[cd]inden-4-ylmethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPERULOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3CFI02X39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Activities and Therapeutic Potential of Asperuloside

Anti-inflammatory Effects of Asperuloside

The anti-inflammatory capacity of this compound is a cornerstone of its therapeutic potential. medchemexpress.com Studies have consistently demonstrated its ability to mitigate inflammatory responses in various in vitro and in vivo models. researchgate.netnih.gov The mechanisms underlying these effects involve the suppression of critical inflammatory molecules and the regulation of major signaling pathways that govern the inflammatory process. bioaustralis.comnih.gov

Modulation of Inflammatory Cytokines and Mediators by this compound

This compound exerts its anti-inflammatory effects by significantly inhibiting the production of key pro-inflammatory cytokines and mediators. In studies using lipopolysaccharide (LPS)-induced macrophage models, this compound has been shown to decrease the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β). nih.govnih.govscispace.com This reduction in cytokine production occurs at the transcriptional level, with this compound inhibiting the mRNA expression of their respective genes. nih.gov

Furthermore, the compound effectively suppresses the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂). nih.govscispace.com This is achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govscispace.com

The molecular mechanism for this widespread inhibition of inflammatory markers is linked to this compound's ability to suppress major inflammatory signaling pathways. bioaustralis.comnih.gov Research indicates that this compound treatment blocks the activation of the nuclear factor-kappaB (NF-κB) pathway. nih.govnih.gov It achieves this by preventing the phosphorylation and degradation of the inhibitor of NF-κB alpha (IκBα), which in turn prevents the nuclear translocation of NF-κB to initiate the transcription of pro-inflammatory genes. nih.govnih.gov

Simultaneously, this compound modulates the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov It has been observed to inhibit the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, in a dose-dependent manner. nih.govnih.gov By suppressing both the NF-κB and MAPK pathways, this compound effectively curtails the inflammatory cascade at a fundamental level. nih.gov

Table 1: Modulation of Inflammatory Mediators and Pathways by this compound

| Mediator/Pathway | Effect of this compound | Mechanism | References |

|---|---|---|---|

| TNF-α | Decreased Production & mRNA Expression | Inhibition of NF-κB and MAPK pathways | nih.govnih.gov |

| IL-6 | Decreased Production & mRNA Expression | Inhibition of NF-κB and MAPK pathways | nih.govnih.gov |

| IL-1β | Decreased Production | Inhibition of NF-κB and MAPK pathways | nih.govutas.edu.au |

| Nitric Oxide (NO) | Decreased Production | Inhibition of iNOS expression | nih.govscispace.com |

| Prostaglandin E₂ (PGE₂) | Decreased Production | Inhibition of COX-2 expression | nih.govscispace.com |

| NF-κB Pathway | Suppressed Activation | Inhibition of IκBα phosphorylation | nih.govnih.gov |

| MAPK Pathway (ERK, JNK, p38) | Suppressed Phosphorylation | Direct or indirect inhibition of upstream kinases | nih.govnih.gov |

This compound in Specific Inflammatory Pathologies

The therapeutic potential of this compound's anti-inflammatory properties has been explored in several models of specific diseases.

In murine models of lipopolysaccharide (LPS)-induced acute lung injury (ALI), pretreatment with this compound has demonstrated significant protective effects. nih.govmedchemexpress.com It effectively downregulates the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lung tissue. nih.govutas.edu.au This reduction in the inflammatory response leads to tangible improvements in the pathological markers of ALI, including a significant decrease in the lung wet-to-dry weight ratio, reduced myeloperoxidase activity (an indicator of neutrophil infiltration), and ameliorated histological alterations in the lung. nih.gov The protective mechanism in ALI is directly linked to this compound's ability to inhibit the MAPK and NF-κB signaling pathways. nih.govmedchemexpress.com

Obesity is recognized as a state of chronic, low-grade systemic inflammation. utas.edu.auwgtn.ac.nz In animal models of high-fat diet (HFD)-induced obesity, this compound has been shown to reduce this associated inflammation. mdpi.comresearchgate.net Specifically, it decreases the mRNA levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in both the hypothalamus and the liver. utas.edu.aumdpi.com This reduction of inflammation in the hypothalamus, a key brain region for regulating metabolism and food intake, suggests a central mechanism for its anti-obesity effects. utas.edu.aumdpi.com Similarly, by mitigating hepatic inflammation, this compound may help address obesity-related liver complications. mdpi.comresearchgate.net

Peri-implantitis is an inflammatory condition affecting the tissues around a dental implant, characterized by bone loss. mdpi.comresearchgate.net In a rat model of ligature-induced peri-implantitis, this compound demonstrated a significant ability to prevent alveolar bone resorption. mdpi.comresearchgate.net Its therapeutic effect stems from two main actions: inhibiting the formation of osteoclasts (the cells responsible for bone resorption) and decreasing the levels of local pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the peri-implant tissues. mdpi.com The inhibition of osteoclastogenesis is achieved by downregulating the expression of the transcription factor NFATc1 through the suppression of the NF-κB and ERK1/2 signaling pathways. mdpi.comresearchgate.net

Research suggests that this compound holds potential for the treatment of inflammatory diseases like rheumatoid arthritis. mdpi.com Studies have indicated that this compound can lead to a decrease in cartilage damage and may help accelerate the recovery of bone and joint function in the context of arthritis. mdpi.comresearchgate.net Its known anti-inflammatory and anti-oxidative effects are considered key to its potential role in managing rheumatoid arthritis. mdpi.comnih.gov

Table 2: Summary of this compound's Effects in Specific Inflammatory Pathologies

| Pathology | Model System | Key Findings | References |

|---|---|---|---|

| Acute Lung Injury | LPS-induced murine model | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); Decreased lung wet-to-dry weight ratio and MPO activity. | nih.govutas.edu.au |

| Hypothalamic & Hepatic Inflammation | High-fat diet-fed mice | Reduced mRNA levels of IL-1β, IL-6, and TNF-α in the hypothalamus and liver. | utas.edu.aumdpi.comresearchgate.net |

| Peri-Implantitis | Ligature-induced rat model | Attenuated alveolar bone resorption; Inhibited osteoclast formation; Decreased local pro-inflammatory cytokines. | mdpi.comresearchgate.net |

| Rheumatoid Arthritis | General research findings | Reported to decrease cartilage damage and aid in recovery of joint activity. | mdpi.comresearchgate.net |

Oral Cavity Inflammation (e.g., Peri-Implantitis)

Anti-Obesity and Metabolic Regulatory Activities of this compound

This compound has demonstrated promising anti-obesity and metabolic regulatory properties in several animal studies. researchgate.netnih.govfrontiersin.orgnih.gov Research indicates that its administration can lead to reductions in body weight, visceral fat accumulation, and improvements in various metabolic parameters, particularly in the context of a high-fat diet. nih.govnih.gov

This compound's Impact on Energy Balance and Adipose Tissue Metabolism

Studies in rodents have shown that this compound can effectively reduce body weight and food intake. researchgate.netnih.gov In mice fed a high-fat diet (HFD), this compound treatment resulted in a significant decrease in final body weight and daily energy intake. researchgate.net This effect was accompanied by a notable reduction in visceral adipose mass. researchgate.netnih.gov

The compound appears to influence the expression of genes involved in lipid metabolism. For instance, this compound has been shown to downregulate the mRNA levels of enzymes like isocitrate dehydrogenase 3α and fatty acid synthase in white adipose tissue. nih.govfrontiersin.org Conversely, it increases the expression of uncoupling protein 1 (UCP1) in brown adipose tissue, which may enhance non-shivering thermogenesis. nih.gov

Regulation of Systemic Metabolic Parameters by this compound

This compound has been observed to improve several systemic metabolic markers. In HFD-fed rats and mice, its administration led to decreased circulating levels of glucose, insulin, triglycerides, and total cholesterol. frontiersin.orgnih.govnih.govnih.gov It also increased plasma levels of adiponectin, a hormone with insulin-sensitizing and anti-inflammatory effects. nih.gov Furthermore, this compound treatment has been associated with improved glucose tolerance and insulin sensitivity. nih.gov

The compound's influence extends to hepatic lipid metabolism, where it has been found to increase the mRNA levels of carnitine palmitoyltransferase 1α and acyl-CoA dehydrogenase, enzymes involved in fatty acid β-oxidation. nih.gov In skeletal muscle, it appears to enhance the utilization of ketone bodies and glucose. nih.gov

Effects on Nutrient-Sensing Mechanisms

Emerging evidence suggests that this compound may exert its anti-obesity effects by modulating nutrient-sensing mechanisms. researchgate.netnih.govutas.edu.au It has been shown to increase the expression of sweet and fat taste receptors in the oral cavity. nih.govmdpi.com This alteration in taste perception could lead to a greater afferent signal to the hypothalamus, the brain region that regulates energy homeostasis, thereby influencing food intake. utas.edu.auutas.edu.au

Mechanistically, this compound has been found to significantly reduce the hypothalamic mRNA levels of orexigenic neuropeptides like neuropeptide Y (NPY) and agouti-related peptide (AgRP), as well as receptors for ghrelin and leptin in mice on a high-fat diet. researchgate.netmdpi.com

Anti-Cancer and Anti-Proliferative Effects of this compound

This compound has demonstrated notable anti-cancer and anti-proliferative activities across various cancer cell lines and in vivo models. researchgate.netnih.govcore.ac.uk Its therapeutic potential in oncology appears to stem from its ability to induce programmed cell death (apoptosis), modulate the cell cycle, and inhibit processes crucial for tumor growth and spread, such as angiogenesis and metastasis. core.ac.uk

This compound-Induced Apoptosis and Cell Cycle Modulation in Neoplastic Cells

Research has shown that this compound can trigger apoptosis in several types of cancer cells. In cervical cancer cell lines (HeLa and CaSki), this compound promoted apoptosis through a pathway involving endoplasmic reticulum (ER) stress and mitochondria. nih.govresearchgate.net This was evidenced by increased levels of intracellular reactive oxygen species (ROS), reduced mitochondrial membrane potential, and altered expression of apoptosis-related proteins like Bcl-2 and Bax. researchgate.net

Similarly, in leukemia cell lines (U937 and HL-60) and primary acute myeloid leukemia (AML) cells, this compound induced apoptosis by stimulating the cleavage of caspases-9 and -3, and PARP, as well as facilitating the release of cytochrome c from mitochondria. researchgate.net Furthermore, this compound has been shown to inhibit the proliferation and promote the apoptosis and differentiation of chronic myeloid leukemia (CML) cells by regulating the RAS/MEK/ERK pathway. nih.gov In non-small cell lung cancer (NSCLC) cells, this compound dampened viability and facilitated apoptosis. biolifesas.org

Inhibition of Angiogenesis and Metastasis by this compound

This compound has been reported to possess anti-angiogenic properties, which is the inhibition of new blood vessel formation, a critical process for tumor growth. core.ac.uk One study identified this compound as having the highest anti-angiogenic effect among several isolated iridoids, demonstrating a dose-dependent inhibition of microvessel formation in a chick embryo chorioallantoic membrane (CAM) model. core.ac.uk

Furthermore, this compound has been shown to inhibit metastasis, the spread of cancer cells to other parts of the body. In breast cancer, it was found to inhibit metastasis and angiogenesis by regulating signaling pathways involving VEGF, DII4, Notch, and Ang1/Ang2. researchgate.netnih.gov In the context of colitis-associated cancer, this compound inhibited epithelial-mesenchymal transition (EMT), a key process in cancer progression and metastasis, by activating the vitamin D receptor. researchgate.net In non-small cell lung cancer, this compound was found to repress the malignant capabilities of cells, including invasion and migration, by inhibiting the TGF-β1/Smad2 signaling pathway. biolifesas.org

This compound's Influence on Cancer-Associated Fibroblasts

Recent studies have highlighted the role of this compound (ASP) in modulating the tumor microenvironment, particularly its effects on pancreatic cancer-associated fibroblasts (CAFs). nih.govresearchgate.net CAFs are known to play a critical role in promoting tumor progression and helping cancer cells evade the immune system. nih.govnih.gov Research indicates that ASP can inhibit the activation, contraction, and migration of CAFs. nih.govresearchgate.net

The mechanism behind this inhibition involves the downregulation of Activating Transcription Factor 6 (ATF6), a key regulator of endoplasmic reticulum stress. nih.govnih.gov By reducing ATF6 levels, this compound effectively mitigates the supportive functions of CAFs for the tumor. nih.govresearchgate.net In experimental models, CAFs exhibited significantly higher levels of activation markers such as α-smooth muscle actin (α-SMA), fibroblast activating protein (FAP), and vimentin compared to normal fibroblasts (NFs). nih.govresearchgate.net Treatment with this compound led to a dose-dependent reduction in the viability of CAFs with minimal impact on NFs. nih.gov Furthermore, this compound treatment decreased the expression of cytokines and chemokines like Interleukin-6 (IL-6), C-C motif chemokine ligand (CCL)-2, and C-X-C motif chemokine ligand (CXCL)-10 in CAFs, which are crucial for immune evasion. nih.govnih.gov Over-expression of ATF6 was found to counteract the inhibitory effects of this compound, confirming ATF6 as a key molecular target. nih.govresearchgate.net These findings suggest that this compound could be a promising therapeutic agent for cancers like pancreatic cancer by disrupting the supportive tumor microenvironment. nih.gov

Table 1: Effect of this compound on Cancer-Associated Fibroblasts (CAFs)

| Experimental Model | Key Findings | Implicated Mechanism | Reference |

|---|---|---|---|

| Pancreatic CAFs | Inhibited activation, contraction, and migration of CAFs. | Downregulation of ATF6. | nih.govresearchgate.net |

| Pancreatic CAFs | Reduced expression of CAF markers (α-SMA, FAP, Vimentin). | Downregulation of ATF6. | nih.govresearchgate.net |

Immunomodulatory Properties of this compound

This compound demonstrates significant immunomodulatory and anti-inflammatory activities. biorlab.commdpi.comnih.gov These properties are central to its therapeutic potential across a range of conditions, including those involving inflammatory responses. nih.govnih.gov

Regulation of Immune Cell Function by this compound

This compound has been shown to directly regulate the function of various immune cells. In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, this compound significantly decreased the production of key inflammatory mediators. nih.gov It effectively reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comnih.gov This suppression of inflammatory cytokines has been observed both in vitro in cell lines and in vivo in animal models of acute lung injury. nih.gov

Furthermore, research suggests that this compound can enhance adaptive immunity. One study noted that it increased T-cell count, which was associated with a higher secretion of interferon (IFN)-γ and TNF-α, thereby boosting the function of immune effector cells. researchgate.net This dual action of suppressing excessive innate inflammatory responses while potentially enhancing specific adaptive immune functions underscores its complex immunomodulatory role.

This compound's Influence on Immunological Signaling Pathways

The immunomodulatory effects of this compound are mediated through its influence on critical intracellular signaling pathways. biorlab.com A primary mechanism is the suppression of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for the transcription of pro-inflammatory genes. nih.govmdpi.commedchemexpress.comscispace.com

In LPS-stimulated macrophages, this compound treatment has been shown to inhibit the phosphorylation of the inhibitor of NF-κB alpha (IκBα). nih.govnih.gov This prevents the translocation of NF-κB to the nucleus, thereby blocking the expression of inflammatory genes. nih.gov Within the MAPK pathway, this compound blunts the phosphorylation of key kinases including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.govnih.govscispace.com By inhibiting these central inflammatory signaling cascades, this compound effectively downregulates the expression of inflammatory mediators and pro-inflammatory cytokines. nih.gov

Table 2: this compound's Impact on Immunological Pathways

| Cell/Animal Model | Pathway Affected | Key Molecular Targets | Outcome | Reference |

|---|---|---|---|---|

| LPS-induced RAW 264.7 cells | NF-κB | IκBα phosphorylation | Reduced pro-inflammatory cytokine expression | nih.govnih.gov |

| LPS-induced RAW 264.7 cells | MAPK | p38, ERK, JNK phosphorylation | Reduced pro-inflammatory cytokine expression | nih.govnih.govscispace.com |

Neuropharmacological Activities of this compound

This compound exhibits a range of neuropharmacological activities, including neuroprotective and antidepressant-like effects, making it a compound of interest for neurological and psychiatric disorders. biorlab.commdpi.comresearchgate.net

Neuroprotective Mechanisms of this compound

The neuroprotective properties of this compound are attributed to its anti-inflammatory and antioxidant actions within the central nervous system. biorlab.comnih.gov In a mouse model of pilocarpine-induced seizures, treatment with this compound was found to reduce the expression of cyclooxygenase-2 (COX-2), an inflammatory marker, and the GluN2B subunit of the NMDA receptor. nih.gov This suggests a protective effect against neuronal hyperexcitability and neuroinflammation. nih.govresearchgate.net

Further evidence points to its ability to protect neurons from oxidative stress-induced damage. biorlab.com One mechanism involves the inhibition of high-mobility group box 1 (HMGB1) release from neurons stimulated by hydrogen peroxide. mdpi.com By reducing HMGB1 release, this compound can decrease the activation of Toll-like receptor 4 (TLR4) and subsequent NF-κB-mediated inflammation, thus protecting neuronal cells. mdpi.com

This compound in the Alleviation of Depression-Like Behaviors

Studies using animal models of chronic unpredictable mild stress (CUMS) have demonstrated that this compound can significantly alleviate depression-like behaviors. jst.go.jpnih.gov Rats treated with this compound showed improvements in behavioral tests, such as increased swimming time in the forced swim test and a greater preference for sucrose, which are indicative of an antidepressant effect. jst.go.jpnih.gov

The molecular mechanisms underlying these antidepressant effects are multifaceted. One key pathway identified is the Wnt3α/glycogen synthase kinase 3β (GSK-3β)/β-catenin signaling pathway. jst.go.jpnih.gov this compound was found to activate this pathway in the brains of CUMS-exposed rats, and knocking down β-catenin reversed the antidepressant-like effects of the compound. jst.go.jpnih.gov Another study revealed that this compound exerts its antidepressant effects by promoting the O-GlcNAcylation of IκBα. nih.gov This modification stabilizes the IκBα protein by suppressing its ubiquitination and phosphorylation, which in turn inhibits the NF-κB signaling pathway and reduces neuronal apoptosis in the hippocampus. nih.gov

Table 3: Neuropharmacological Effects of this compound

| Activity | Experimental Model | Key Findings | Implicated Mechanism | Reference |

|---|---|---|---|---|

| Neuroprotection | Pilocarpine-induced seizures in mice | Reduced expression of COX-2 and GluN2B. | Anti-inflammatory, modulation of glutamate receptors. | nih.gov |

| Neuroprotection | H₂O₂-stimulated neurons | Inhibited HMGB1 release. | Reduction of oxidative stress and neuroinflammation. | mdpi.com |

| Antidepressant | CUMS rat model | Alleviated depression-like behaviors. | Activation of Wnt3α/GSK-3β/β-catenin pathway. | jst.go.jpnih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Activating Transcription Factor 6 | ATF6 |

| This compound | ASP |

| C-C motif chemokine ligand 2 | CCL2 |

| C-X-C motif chemokine ligand 10 | CXCL10 |

| c-Jun N-terminal kinase | JNK |

| Cyclooxygenase-2 | COX-2 |

| Extracellular signal-regulated kinase | ERK |

| Fibroblast activating protein | FAP |

| Glycogen synthase kinase 3β | GSK-3β |

| High-mobility group box 1 | HMGB1 |

| Inhibitor of nuclear factor-kappaB alpha | IκBα |

| Interferon-gamma | IFN-γ |

| Interleukin-1 beta | IL-1β |

| Interleukin-6 | IL-6 |

| Mitogen-activated protein kinase | MAPK |

| Nitric oxide | NO |

| Nuclear factor-kappaB | NF-κB |

| Toll-like receptor 4 | TLR4 |

| Tumor necrosis factor-alpha | TNF-α |

| Vimentin |

Bone Metabolism Modulation: Anti-Osteoporosis Effects of this compound

This compound, an iridoid glycoside found in plants of the Rubiaceae and Eucommiaceae families, has demonstrated potential in modulating bone metabolism and exerting anti-osteoporosis effects. nih.govmdpi.com Osteoporosis is a metabolic bone disease, particularly common in postmenopausal women, characterized by bone loss. nih.govnih.gov

In a study involving a mouse model of osteoporosis induced by ovariectomy (OVX), this compound treatment was found to mitigate bone loss. nih.govnih.gov Specifically, micro-CT imaging revealed that this compound prevented the bone loss caused by the procedure. nih.gov Quantitative analysis confirmed these findings, showing improvements in bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), and cortical thickness (ct.Th), alongside a reduction in trabecular separation (Tb.Sp). nih.gov Furthermore, this compound counteracted the OVX-induced inhibition of alkaline phosphatase (ALP) activity in the serum of the mice. nih.gov

At the cellular level, this compound has been shown to promote the differentiation and mineralization of osteogenic MC3T3-E1 cells. nih.govnih.gov It also reversed the decrease in the number of osteoblasts and the increase in the number of osteoclasts observed in the OVX mouse model. nih.gov The protective mechanisms of this compound against osteoporosis appear to involve the induction of autophagy and the activation of the Nrf2 signaling pathway. nih.govnih.gov this compound was observed to reduce the levels of reactive oxygen species (ROS) in osteogenic cells and decrease the expression of Keap1, a negative regulator of Nrf2. nih.gov This suggests that this compound may modulate oxidative stress through the Keap1-Nrf2 pathway. nih.gov

Table 1: Effects of this compound on Bone Metabolism in an Ovariectomy-Induced Osteoporosis Mouse Model

| Parameter | Effect of this compound Treatment | Reference |

|---|---|---|

| Bone Loss | Reduced | nih.govnih.gov |

| Bone Mineral Density (BMD) | Increased | nih.gov |

| Bone Volume/Total Volume (BV/TV) | Increased | nih.gov |

| Trabecular Number (Tb.N) | Increased | nih.gov |

| Trabecular Separation (Tb.Sp) | Decreased | nih.gov |

| Cortical Thickness (ct.Th) | Increased | nih.gov |

| Serum Alkaline Phosphatase (ALP) Activity | Increased | nih.gov |

| Osteoblast Number | Increased | nih.gov |

| Osteoclast Number | Decreased | nih.gov |

| Osteogenic Differentiation | Promoted | nih.gov |

Diverse Biological Activities of this compound

This compound exhibits a wide range of pharmacological properties, positioning it as a compound of significant interest for its therapeutic potential. researchgate.netnih.gov These activities include antioxidant, anti-hypertensive, anti-viral, antimicrobial, anti-malarial, anti-protozoal, and anti-angiogenic effects. researchgate.netnih.govscispace.com

This compound has been recognized for its antioxidant properties, which contribute to its therapeutic potential in various conditions. researchgate.netbiorlab.comontosight.ai It functions by scavenging free radicals and enhancing the activities of antioxidant enzymes. biorlab.com This antioxidant capacity has been observed in several experimental models. biorlab.com For instance, this compound has been shown to restore antioxidant capacity in mice with dextran sulfate sodium-induced chronic colitis and in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov The mechanism underlying these effects involves the activation of the Nrf2/heme oxygenase-1 (HO-1) signaling pathway. nih.gov In the context of osteoporosis, this compound has been found to reduce the levels of reactive oxygen species (ROS) in osteogenic cells. nih.gov

This compound has been reported to possess both anti-viral and antimicrobial properties. researchgate.netnih.gov Research has shown that various natural compounds, including iridoids like this compound, exhibit a range of antimicrobial actions. mdpi.com While specific studies detailing the full spectrum of this compound's activity against various pathogens are ongoing, the broader class of iridoids has demonstrated effects against different microbes. mdpi.com It is suggested that these properties contribute to the traditional uses of plants containing this compound for treating infections. researchgate.net

The pharmacological profile of this compound includes anti-malarial and anti-protozoal activities. researchgate.netnih.govscispace.com The emergence of drug-resistant strains of parasites like Plasmodium, the causative agent of malaria, has necessitated the search for new therapeutic agents. anr.fr Natural products are a significant source of such novel compounds. While detailed mechanistic studies on this compound's anti-malarial and anti-protozoal effects are an area of active research, its identification as having these properties is a crucial first step. researchgate.netnih.gov

This compound has demonstrated significant anti-angiogenic activity, which is the inhibition of the formation of new blood vessels. mdpi.comcaymanchem.com This property is particularly relevant in the context of cancer, where angiogenesis is crucial for tumor growth and metastasis. scispace.com In a chick embryo chorioallantoic membrane (CAM) assay, this compound was shown to reduce microvessel formation by 67% at a concentration of 2 μ g/egg . caymanchem.comscielo.br This effect was dose-dependent. scielo.br The anti-angiogenic activity of this compound was found to be higher than that of the standard compound, retinoic acid. scielo.br

Table 2: Diverse Biological Activities of this compound

| Pharmacological Activity | Key Findings | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; enhances antioxidant enzyme activity; activates Nrf2/HO-1 pathway. | biorlab.comnih.gov |

| Anti-hypertensive | Contributes to the blood pressure-lowering effects of Eucommia leaf extract. | cambridge.orgunimi.it |

| Anti-viral and Antimicrobial | Reported to have inhibitory effects against certain viruses and microbes. | researchgate.netnih.gov |

| Anti-malarial and Anti-protozoal | Identified as having potential activity against malaria parasites and other protozoa. | researchgate.netnih.govscispace.com |

| Anti-angiogenic | Inhibits microvessel formation in the chick embryo chorioallantoic membrane (CAM) assay. | caymanchem.comscielo.br |

Anti-diabetic Properties of this compound

This compound has demonstrated notable anti-diabetic properties in several preclinical studies, primarily investigated in models of diet-induced obesity and type 2 diabetes. The compound has been shown to favorably influence key metabolic parameters, including body weight, glucose homeostasis, and insulin sensitivity.

Research in mice fed a high-fat diet (HFD) revealed that supplementation with this compound can significantly reduce body weight gain and fat accumulation. nih.gov Specifically, this compound administration led to a decrease in the mass of liver, epididymal white adipose tissue (epiWAT), and mesenteric white adipose tissue (mWAT). nih.gov One study observed a 10.5% reduction in body weight and a 12.8% decrease in daily energy intake in HFD-fed mice treated with this compound. nih.govutas.edu.au These anti-obesity effects are significant as obesity is a primary risk factor for the development of type 2 diabetes.

In terms of glucose metabolism, this compound has been found to improve glucose tolerance and insulin sensitivity. nih.gov In oral glucose tolerance tests (OGTT), this compound-treated mice exhibited improved glucose clearance compared to their HFD-fed counterparts. nih.gov Furthermore, these mice displayed lower plasma insulin levels during the OGTT, suggesting enhanced insulin sensitivity. nih.govutas.edu.au This is supported by intraperitoneal insulin tolerance tests (IPITT), which showed that this compound significantly improved insulin sensitivity in HFD-fed mice. nih.gov The compound has been observed to reduce fasting glucose and plasma insulin levels in these animal models. nih.govmdpi.com

The mechanisms underlying these anti-diabetic effects are multifaceted. This compound appears to modulate the gut microbiota, which is increasingly recognized for its role in metabolic diseases. nih.gov Studies have shown that this compound can reverse HFD-induced gut dysbiosis and alter gut-derived secondary metabolites, such as succinate, which is known to improve glucose intolerance and insulin resistance. nih.gov Additionally, this compound treatment has been associated with increased levels of active glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion. nih.gov At the molecular level, this compound has been found to reduce the hypothalamic mRNA levels of ghrelin, leptin, and pro-opiomelanocortin in HFD-fed mice, suggesting a central mechanism for its effects on appetite and energy homeostasis. nih.gov

| Parameter | Model | Treatment Details | Observed Effect | Reference |

|---|---|---|---|---|

| Body Weight | HFD-fed mice | 0.25% w/w this compound for 12 weeks | Significant reduction in body weight gain | nih.gov |

| Food Intake | HFD-fed mice | 3mg/day this compound for 12 weeks | 12.8% reduction in daily energy intake | nih.govutas.edu.au |

| Fasting Blood Glucose | HFD-fed mice | 3mg/day this compound for 12 weeks | Significantly reduced | nih.gov |

| Plasma Insulin | HFD-fed mice | 3mg/day this compound for 12 weeks | Significantly reduced | nih.gov |

| Glucose Tolerance (OGTT) | HFD-fed mice | 0.25% w/w this compound for 12 weeks | Improved glucose clearance | nih.gov |

| Insulin Sensitivity (IPITT) | HFD-fed mice | 0.25% w/w this compound for 12 weeks | Significantly improved | nih.gov |

| Adipose Tissue Mass | HFD-fed mice | 0.25% w/w this compound for 12 weeks | Decreased liver, mWAT, and epiWAT mass | nih.gov |

Hepatoprotective Activities of this compound

This compound has also been recognized for its significant hepatoprotective activities, demonstrating a capacity to shield the liver from various forms of injury, particularly those induced by toxins and metabolic stress. acgpubs.org Its protective effects are largely attributed to its potent antioxidant and anti-inflammatory properties.

In studies involving chemically-induced liver damage, such as with cadmium, this compound pretreatment has been shown to improve liver function and mitigate histopathological changes. researchgate.net This is evidenced by the reduction in serum levels of key liver enzymes, including aspartate transaminase (AST) and alanine transaminase (ALT), which are markers of hepatocellular injury. researchgate.netresearchgate.net

A primary mechanism of this compound's hepatoprotective action is its ability to counteract oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a major contributor to liver damage. This compound has been shown to enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com The compound is believed to exert these effects in part by activating the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response. nih.govresearchgate.net

In addition to its antioxidant effects, this compound exhibits strong anti-inflammatory activity within the liver. In models of non-alcoholic fatty liver disease (NAFLD) and other inflammatory liver conditions, this compound has been found to reduce the hepatic expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comresearchgate.net This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a key pathway that governs the inflammatory response. nih.govresearchgate.net By suppressing the activation of NF-κB, this compound can decrease the production of inflammatory mediators that contribute to liver damage. nih.govresearchgate.net

| Parameter | Model | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Liver Enzymes (AST, ALT) | Cadmium-induced hepatotoxicity in rats | Decreased serum levels | Improved liver function | researchgate.netresearchgate.net |

| Oxidative Stress | DSS-induced colitis in mice | Restored antioxidant capacity | Activation of Nrf2/HO-1 pathway | nih.govresearchgate.net |

| Inflammation | High-fat diet-fed mice | Reduced hepatic mRNA levels of IL-1β, IL-6, TNF-α | Inhibition of NF-κB signaling pathway | mdpi.com |

| Lipid Peroxidation (MDA) | Various models of oxidative stress | Decreased levels | Antioxidant activity | mdpi.com |

| Antioxidant Enzymes (SOD) | Various models of oxidative stress | Increased activity | Enhancement of endogenous antioxidant defense | mdpi.com |

Molecular Mechanisms of Asperuloside Action

Signaling Pathway Modulation by Asperuloside

This compound exerts its effects by finely tuning a range of intracellular signaling pathways. These pathways are complex communication networks that dictate cellular responses to various stimuli. The following sections detail this compound's influence on several of these pivotal signaling cascades.

Nuclear Factor Kappa-B (NF-κB) Pathway Inhibition

The Nuclear Factor Kappa-B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.

Research has demonstrated that this compound can effectively suppress the NF-κB signaling pathway. researchgate.netnih.govmdpi.com In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound treatment was found to inhibit the phosphorylation and subsequent degradation of IκBα. mdpi.comnih.gov This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory mediators. mdpi.com

Specifically, this compound has been shown to decrease the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.netnih.gov This is achieved by inhibiting the mRNA expression of their corresponding genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Furthermore, in the context of peri-implantitis, this compound has been observed to suppress NF-κB activation induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key molecule in bone metabolism. mdpi.comresearchgate.net This inhibition leads to a reduction in osteoclast formation and bone resorption. mdpi.comresearchgate.net

Table 1: Effects of this compound on the NF-κB Pathway

| Target Molecule | Effect of this compound | Downstream Consequence | Reference |

|---|---|---|---|

| IκBα Phosphorylation | Inhibition | Prevents NF-κB nuclear translocation | mdpi.comnih.gov |

| NF-κB (p65) Nuclear Translocation | Inhibition | Decreased transcription of pro-inflammatory genes | mdpi.com |

| iNOS and COX-2 mRNA expression | Inhibition | Reduced production of NO and PGE2 | researchgate.netnih.gov |

| TNF-α and IL-6 production | Reduction | Attenuation of inflammatory response | researchgate.netnih.gov |

| RANKL-induced NF-κB activation | Suppression | Inhibition of osteoclastogenesis | mdpi.comresearchgate.net |

Mitogen-Activated Protein Kinase (MAPK) Pathway Suppression (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, cell proliferation, differentiation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.

This compound has been shown to modulate the MAPK pathway by inhibiting the phosphorylation of its key components. researchgate.netnih.gov In LPS-stimulated RAW 264.7 macrophages, this compound treatment suppressed the phosphorylation of ERK, JNK, and p38. researchgate.netnih.govnih.gov This inhibitory effect contributes to its anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. mdpi.com

In the context of osteoclastogenesis, this compound specifically targets the ERK1/2 signaling pathway. mdpi.comresearchgate.net While it significantly inhibits the phosphorylation of ERK1/2, it does not appear to affect the phosphorylation of JNK and p38 in this particular cellular context. mdpi.com The suppression of ERK1/2 activation contributes to the downregulation of the transcription factor NFATc1, a critical regulator of osteoclast differentiation. mdpi.comresearchgate.net

Table 2: this compound's Impact on the MAPK Pathway

| MAPK Subfamily | Effect of this compound | Cellular Context | Consequence | Reference |

|---|---|---|---|---|

| ERK | Inhibition of phosphorylation | LPS-induced RAW 264.7 macrophages | Anti-inflammatory effect | researchgate.netnih.govnih.gov |

| JNK | Inhibition of phosphorylation | LPS-induced RAW 264.7 macrophages | Anti-inflammatory effect | researchgate.netnih.govnih.gov |

| p38 | Inhibition of phosphorylation | LPS-induced RAW 264.7 macrophages | Anti-inflammatory effect | researchgate.netnih.govnih.gov |

| ERK1/2 | Inhibition of phosphorylation | RANKL-stimulated osteoclast precursors | Inhibition of osteoclastogenesis | mdpi.comresearchgate.net |

| JNK | No significant effect | RANKL-stimulated osteoclast precursors | - | mdpi.com |

| p38 | No significant effect | RANKL-stimulated osteoclast precursors | - | mdpi.com |

Wnt/β-catenin Signaling Pathway Activation

The Wnt/β-catenin signaling pathway is integral to embryonic development, tissue homeostasis, and regeneration. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression. dovepress.com

Research indicates that this compound can activate the Wnt/β-catenin signaling pathway. jst.go.jp In a study investigating its effects on depression-like behaviors in rats, this compound was found to activate the Wnt3α/glycogen synthase kinase 3β (GSK-3β)/β-catenin signaling pathway. jst.go.jp This activation was associated with an alleviation of depressive symptoms. jst.go.jp The study demonstrated that knocking down β-catenin reversed the beneficial effects of this compound, confirming the pathway's role in its mechanism of action. jst.go.jp

Table 3: this compound's Activation of the Wnt/β-catenin Pathway

| Component | Effect of this compound | Observed Outcome | Reference |

|---|---|---|---|

| Wnt3α/GSK-3β/β-catenin | Activation | Alleviation of depression-like behaviors | jst.go.jp |

| β-catenin | Increased levels and nuclear translocation | Activation of target gene expression | jst.go.jp |

Nrf2/Heme Oxygenase-1 Signaling Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it induces the expression of antioxidant enzymes, including HO-1.

This compound has been found to modulate the Nrf2/HO-1 signaling pathway, thereby exerting protective effects against oxidative stress and inflammation. researchgate.net In a model of chronic colitis, this compound was shown to activate the Nrf2/HO-1 signaling pathway, which contributed to the amelioration of inflammation and oxidative stress. researchgate.net Similarly, in a study on osteoporosis, this compound promoted osteogenic differentiation and mineralization by activating the Nrf2 pathway. nih.gov This activation was associated with an increase in Nrf2 protein levels and its nuclear translocation. nih.gov

Table 4: Modulation of the Nrf2/HO-1 Pathway by this compound

| Target | Effect of this compound | Cellular Context | Consequence | Reference |

|---|---|---|---|---|

| Nrf2/HO-1 Pathway | Activation | Chronic colitis model | Alleviation of inflammation and oxidative stress | researchgate.net |

| Nrf2 Pathway | Activation | Osteoporosis model | Promotion of osteogenic differentiation | nih.gov |

| Nrf2 Protein Levels | Increase | Osteoporosis model | Enhanced antioxidant response | nih.gov |

| Nrf2 Nuclear Translocation | Stimulation | Osteoporosis model | Induction of antioxidant gene expression | nih.gov |

Phosphatidylinositol-3-Kinase (PI3K) Pathway Inhibition

The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

While direct studies on this compound's effect on the PI3K pathway are limited, research on a closely related compound, Asperulosidic acid, provides valuable insights. Asperulosidic acid has been shown to inhibit the PI3K/Akt/NF-κB pathway in a model of endotoxin-induced uveitis. frontiersin.orgnih.govnih.gov This inhibition was associated with a reduction in inflammation. frontiersin.orgnih.govnih.gov Given the structural similarity and shared biological activities between this compound and Asperulosidic acid, it is plausible that this compound may also exert inhibitory effects on the PI3K pathway. However, further research is needed to confirm this directly.

AMPK/mTOR Pathway Regulation

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are central regulators of cellular energy homeostasis and metabolism. AMPK is activated during periods of low energy and acts to restore energy balance, often by inhibiting anabolic processes, including those promoted by mTOR. frontiersin.org

This compound has been shown to regulate the AMPK/mTOR pathway, which underlies some of its therapeutic effects. researchgate.netnih.gov In a study on cyclophosphamide-induced myelosuppression, this compound was found to alleviate this condition by promoting autophagy mediated by the AMPK/mTOR pathway. researchgate.netnih.gov Furthermore, in the context of non-alcoholic fatty liver disease (NAFLD), this compound has been reported to improve lipid deposition and inflammation by regulating the AMPK/SREBP-1c signaling pathway. researchgate.net

Table 5: this compound's Regulation of the AMPK/mTOR Pathway

| Pathway/Molecule | Effect of this compound | Cellular Context | Consequence | Reference |

|---|---|---|---|---|

| AMPK/mTOR Pathway | Regulation | Cyclophosphamide-induced myelosuppression | Promotion of autophagy | researchgate.netnih.gov |

| p-AMPK/SREBP-1c Pathway | Regulation | High-fat diet-induced NAFLD | Amelioration of lipid deposition and inflammation | researchgate.net |

NLRP3 Inflammasome Pathway

Recent studies have highlighted the role of this compound in modulating the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. Research indicates that this compound can ameliorate the inflammatory response by targeting this pathway. Specifically, in a mouse model of non-alcoholic fatty liver disease (NAFLD), this compound was found to improve both lipid deposition and inflammatory infiltration by regulating the NLRP3 inflammasome. nih.gov This suggests that this compound's anti-inflammatory effects are, at least in part, mediated through the downregulation of this critical inflammatory signaling complex. nih.gov

Enzyme and Gene Expression Regulation by this compound

This compound demonstrates a remarkable ability to modulate the expression of various enzymes and genes, contributing to its anti-inflammatory and metabolic-regulating properties.

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

This compound has been shown to be a potent inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. medchemexpress.commedchemexpress.com In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound significantly decreased the production of nitric oxide (NO) and prostaglandin E2 (PGE2). chemfaces.comnih.govnih.gov This reduction was paralleled by a dose-dependent downregulation of both the mRNA and protein expression of iNOS and COX-2. chemfaces.comnih.govmdpi.com The inhibition of these pro-inflammatory enzymes is a critical aspect of this compound's anti-inflammatory activity. scispace.comvulcanchem.com

Table 1: Effect of this compound on Inflammatory Mediators and Enzymes

| Cell Line | Treatment | Effect | Reference |

|---|---|---|---|

| RAW 264.7 Macrophages | This compound (40, 80, 160 µg/mL) + LPS | Decreased production of NO and PGE2 | nih.govnih.gov |

| RAW 264.7 Macrophages | This compound (40, 80, 160 µg/mL) + LPS | Downregulated mRNA and protein expression of iNOS and COX-2 | nih.govmdpi.com |

Regulation of Lipid Metabolism Enzymes

This compound plays a significant role in regulating enzymes involved in lipid metabolism, which contributes to its anti-obesity effects. In high-fat diet (HFD)-fed rats, chronic administration of this compound led to a decrease in the mRNA levels of fatty acid synthase (FAS) in white adipose tissue. nih.govphytopurify.comnih.gov Conversely, it increased the mRNA levels of carnitine palmitoyltransferase 1α (Cpt1α) and acyl-CoA dehydrogenase in the liver, enzymes crucial for fatty acid oxidation. nih.govphytopurify.comnih.govresearchgate.netcambridge.org This dual action of inhibiting lipid synthesis and promoting lipid breakdown underscores its potential in managing metabolic disorders. nih.govfrontiersin.org

Modulation of Uncoupling Proteins (UCP1, UCP2) Expression

A noteworthy effect of this compound is its ability to significantly increase the mRNA levels of uncoupling protein 1 (UCP1) in the brown adipose tissue of HFD-fed rats. chemfaces.comnih.govphytopurify.comresearchgate.netnii.ac.jp UCP1 is a key protein involved in thermogenesis and energy expenditure. scispace.com This effect on UCP1 expression suggests that this compound may contribute to anti-obesity effects by increasing energy dissipation. scispace.com

Impact on Adipokine and Adipogenesis-Related Gene Expression (PPARγ, Adiponectin, Resistin)

This compound has been observed to influence the expression of genes related to adipogenesis and adipokines. In HFD-fed rats, this compound administration led to an increased plasma level of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties. scispace.comnih.govresearchgate.netnii.ac.jp While direct modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and resistin by this compound is an area of ongoing research, its impact on adiponectin levels points towards a favorable regulation of adipose tissue function.

Downregulation of Orexigenic Peptide Expression (NPY, AgRP)

In the context of appetite regulation, this compound has been shown to significantly reduce the hypothalamic mRNA levels of the orexigenic peptides neuropeptide Y (NPY) and agouti-related peptide (AgRP) in mice on a high-fat diet. mdpi.comresearchgate.netresearchgate.netutas.edu.au NPY and AgRP are potent stimulators of food intake. wikipedia.orgnih.gov By downregulating the expression of these peptides, this compound may contribute to a reduction in food intake and subsequent weight management. mdpi.comresearchgate.net This effect was observed specifically in the HFD-fed group, suggesting a targeted action in the context of diet-induced obesity. mdpi.comresearchgate.netresearchgate.net

Table 2: Effect of this compound on Hypothalamic Orexigenic Peptides in HFD-Fed Mice

| Gene | Effect of this compound | Reference |

|---|---|---|

| Neuropeptide Y (NPY) | Significantly reduced mRNA expression | mdpi.comresearchgate.netresearchgate.net |

| Agouti-related peptide (AgRP) | Significantly reduced mRNA expression | mdpi.comresearchgate.netresearchgate.net |

Regulation of Pro-inflammatory Cytokine Gene Expression

This compound has demonstrated significant anti-inflammatory effects by directly modulating the gene expression of key pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound was shown to significantly suppress the mRNA expression of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). spandidos-publications.com This down-regulation of cytokine genes is a crucial part of its anti-inflammatory mechanism, which also involves the inhibition of the NF-κB and MAPK signaling pathways that are responsible for transcribing these inflammatory genes. spandidos-publications.com In pancreatic cancer-associated fibroblasts (CAFs), this compound treatment also led to a reduction in the expression of cytokines including IL-6, C-C motif chemokine ligand (CCL)-2, and C-X-C motif chemokine ligand (CXCL)-10. nih.govnih.gov

This targeted suppression of pro-inflammatory gene expression highlights this compound's potential in managing inflammatory conditions at the molecular level.

Table 1: this compound's Effect on Pro-inflammatory Cytokine Gene Expression

| Cytokine | Effect of this compound | Cellular Context |

|---|---|---|

| TNF-α | ↓ mRNA Expression | LPS-induced RAW 264.7 Macrophages spandidos-publications.com |

| IL-6 | ↓ mRNA Expression | LPS-induced RAW 264.7 Macrophages spandidos-publications.com |

| IL-6 | ↓ Expression | Pancreatic Cancer-Associated Fibroblasts nih.govnih.gov |

| CCL2 | ↓ Expression | Pancreatic Cancer-Associated Fibroblasts nih.govnih.gov |

| CXCL10 | ↓ Expression | Pancreatic Cancer-Associated Fibroblasts nih.govnih.gov |

Receptor and Transcription Factor Interactions of this compound

This compound exerts its biological activities by interacting with several key intracellular receptors and transcription factors. These interactions can trigger a cascade of downstream signaling events, influencing everything from inflammatory responses to cancer cell proliferation and survival.

Vitamin D Receptor (VDR) Activation

Research has identified this compound as an activator of the Vitamin D Receptor (VDR), a nuclear receptor crucial for regulating a wide array of physiological processes. neu.edu.trdntb.gov.uaresearchgate.net In the context of colitis-associated cancer, this compound was found to up-regulate VDR signaling. mdpi.comnih.gov This activation of VDR by this compound is significant because it can subsequently down-regulate Smad3 mRNA, a pathway that plays a role in inhibiting the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. mdpi.comnih.gov The ability of this compound to enhance VDR expression and signaling was observed to be independent of the NF-κB pathway, suggesting a direct or VDR-specific mechanism of action. mdpi.comnih.gov

Activating Transcription Factor 6 (ATF6) Regulation

The interaction between this compound and Activating Transcription Factor 6 (ATF6), a key sensor and transducer of endoplasmic reticulum (ER) stress, is context-dependent.

In some cancer models, such as leukemia, this compound induces ER stress, which contributes to its anti-tumor effects. This process involves the up-regulation of ATF6 protein expression, alongside other ER stress markers, leading to apoptosis (programmed cell death). neu.edu.tracgpubs.org

Conversely, in the microenvironment of pancreatic cancer, this compound has been shown to exert its anti-tumor effects by down-regulating ATF6 in cancer-associated fibroblasts (CAFs). nih.govnih.govimmunologyresearchjournal.com This reduction in ATF6 levels inhibits the activation, contraction, and migration of these fibroblasts, which are known to support tumor growth. Over-expression of ATF6 was found to reverse the inhibitory effects of this compound, confirming that ATF6 is a key target in this context. nih.govnih.gov

Table 2: this compound's Regulation of ATF6

| Effect on ATF6 | Cellular Context | Outcome |

|---|---|---|

| Upregulation | Leukemia Cells (U937) neu.edu.tracgpubs.org | Induction of ER Stress-mediated Apoptosis |

| Downregulation | Pancreatic Cancer-Associated Fibroblasts nih.govnih.govimmunologyresearchjournal.com | Inhibition of Fibroblast Activation and Function |

Interaction with Specific Molecular Targets in Cancer

This compound's anticancer activity stems from its ability to interact with a wide range of molecular targets that are critical for the proliferation, survival, and metastasis of cancer cells.

Bcl-2 and Caspases : this compound modulates the intrinsic pathway of apoptosis. It significantly reduces the expression of the anti-apoptotic protein Bcl-2 in cervical cancer and leukemia cells. neu.edu.tr Concurrently, it promotes apoptosis by increasing the expression and cleavage of pro-apoptotic proteins, including Bax and various caspases. neu.edu.tr Studies have documented that this compound treatment leads to the cleavage, and thus activation, of caspase-3, caspase-4, caspase-9, and caspase-12, which are executioner and initiator caspases that drive programmed cell death. neu.edu.tracgpubs.org

Cyclins and CDKs : While direct interaction studies are limited, the effects of related compounds and the observed cell cycle arrest suggest a role for this compound in regulating cyclins and cyclin-dependent kinases (CDKs). A related compound, Asperolide A, was found to inhibit the expression of cyclin B1 and its partner cdc2 (CDK1), leading to G2/M phase cell cycle arrest in hepatoma cells. Research on extracts containing this compound has also pointed towards the downregulation of cyclin D1 and CDK4. These proteins are critical drivers of cell cycle progression, and their inhibition is a key mechanism for halting cancer cell proliferation. nih.govnih.govacgpubs.org

STAT3 : Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when persistently activated, promotes tumor malignancy. Network pharmacology studies have identified STAT3 as a key target for the compounds found in Hedyotis diffusa, a plant rich in this compound, in the context of breast and prostate cancer. Further research links this compound to the JAK2/STAT3 signaling pathway, suggesting its potential to inhibit this oncogenic pathway.

EGFR and SRC : Epidermal growth factor receptor (EGFR) and the non-receptor tyrosine kinase SRC are often overactive in cancer, promoting cell proliferation and metastasis. This compound has been identified as a potential interactor with both EGFR and SRC in network pharmacology analyses of breast cancer, indicating that it may interfere with their signaling pathways.

PTGS2 (COX-2) : Prostaglandin-endoperoxide synthase 2, also known as cyclooxygenase-2 (COX-2), is an enzyme whose expression is linked to inflammation and cancer progression. This compound has been shown to inhibit the expression of COX-2, which aligns with its anti-inflammatory properties and suggests a mechanism for its anti-cancer effects. spandidos-publications.com

GSK3B, MMP9, and PPAR1 : Glycogen synthase kinase 3 beta (GSK3B), matrix metallopeptidase 9 (MMP9), and peroxisome proliferator-activated receptor 1 (PPAR1) have all been identified as potential molecular targets of this compound in network pharmacology studies against breast cancer. MMP9 is crucial for cancer cell invasion and metastasis, while GSK3B and PPARs are involved in various signaling pathways that regulate cell growth and metabolism.

Estrogen Receptors : In hormone-dependent cancers like breast cancer, the estrogen receptor alpha (ER-α) is a critical therapeutic target. Molecular docking studies have demonstrated that this compound can bind to the ligand-binding domain of ER-α. This interaction suggests that this compound may act as a modulator of the estrogen receptor, potentially competing with estradiol and inhibiting the receptor's activity, which is a key mechanism for treating ER-positive breast cancers.

Table 3: Summary of this compound's Interaction with Molecular Targets in Cancer

| Target | Interaction/Effect | Cancer/Cell Type |

|---|---|---|

| Bcl-2 | ↓ Protein Expression | Cervical Cancer, Leukemia neu.edu.tr |

| Caspases | ↑ Cleavage/Activation (Caspase-3, -4, -9, -12) | Cervical Cancer, Leukemia neu.edu.tracgpubs.org |

| Cyclins/CDKs | ↓ Expression (Cyclin B1, CDK1) (by related compound) | Hepatoma |

| STAT3 | Identified as a key target | Breast Cancer, Prostate Cancer |

| EGFR | Identified as a potential interactor | Breast Cancer |

| SRC | Identified as a potential interactor | Breast Cancer |

| PTGS2 (COX-2) | ↓ Expression | LPS-induced Macrophages spandidos-publications.com |

| GSK3B | Identified as a potential interactor | Breast Cancer |

| MMP9 | Identified as a key target | Breast Cancer, Prostate Cancer |

| PPAR1 | Identified as a key target | Breast Cancer |

| Estrogen Receptor α | Binds to ligand-binding domain | Breast Cancer (in silico) |

Compound Name Reference

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 17-β-estradiol |

| 4-phenyl butyric acid |

| Asperolide A |

| This compound |

| Asperulosidic Acid |

| Estradiol |

| Genipin |

| Quercetin |

| Resveratrol |

| Rutin |

| Scandoside methyl ester |

| Sitogluside |

| Stigmasterol |

| Tamoxifen |

Preclinical Research Methodologies and Experimental Models for Asperuloside

In Vitro Experimental Systems for Asperuloside Studies

In vitro studies provide a foundational understanding of this compound's effects at a cellular and molecular level. These systems allow for controlled investigation into the direct interactions of the compound with specific biological targets, pathways, and cell types.

The versatility of this compound has been explored across a diverse panel of mammalian cell lines, each representing a different physiological or pathological context.

Macrophages: The RAW 264.7 murine macrophage cell line is a cornerstone model for studying the anti-inflammatory properties of this compound. jst.go.jpnih.gov When stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, these cells mimic an inflammatory response. Research has shown that pretreatment with this compound significantly inhibits the production of pro-inflammatory mediators in these cells. jst.go.jpresearchgate.net

Hepatocytes: The human hepatocarcinoma cell line, HepG2, is widely used for toxicological and metabolic studies. utas.edu.auresearchgate.net In the context of this compound research, HepG2 cells have been used to model metabolic dysfunction-associated fatty liver disease (MAFLD). frontiersin.org Studies have demonstrated that this compound can alleviate lipid deposition in these cells. frontiersin.org It has also been shown to protect HepG2 cells from oxidative damage induced by chemical stressors. nih.gov

Osteoblasts: The role of this compound in bone metabolism has been investigated using the MC3T3-E1 mouse osteoblastic cell line. These cells are a standard model for studying osteogenesis, the process of bone formation. Research indicates that this compound promotes osteogenic differentiation and mineralization in MC3T3-E1 cells, suggesting its potential in bone health. nii.ac.jpnih.gov

Leukemia Cells: The anti-cancer potential of this compound has been assessed in various human leukemia cell lines, including U937, HL-60, and K562. utas.edu.audntb.gov.ua Studies have shown that this compound can reduce the viability of these cancer cells and induce apoptosis, or programmed cell death. utas.edu.auphytopurify.com For instance, in U937 and HL-60 cells, this compound was found to trigger endoplasmic reticulum (ER) stress-dependent apoptosis. phytopurify.com

Breast Cancer Cells: The effects of this compound have also been examined in human breast cancer cell lines such as MCF-7, MDA-MB-231, and YMB-1. dntb.gov.uaahajournals.orgmdpi.com One study found that this compound exhibited cytotoxic activity against the YMB-1 breast cancer cell line. mdpi.com Another investigation using MCF-7 and MDA-MB-231 cells observed a significant decline in metabolic rate and viability after exposure to the compound. ahajournals.org

| Cell Line | Cell Type | Model System | Key Findings |

|---|---|---|---|

| RAW 264.7 | Murine Macrophage | LPS-induced inflammation | Inhibition of pro-inflammatory mediator production. jst.go.jpresearchgate.net |

| HepG2 | Human Hepatocyte Carcinoma | Metabolic dysfunction, Oxidative stress | Alleviation of lipid deposition and protection against oxidative damage. frontiersin.orgnih.gov |

| MC3T3-E1 | Mouse Osteoblast Precursor | Osteogenesis | Promotion of osteogenic differentiation and mineralization. nii.ac.jpnih.gov |

| U937, HL-60, K562 | Human Leukemia | Cancer cell viability and apoptosis | Induction of ER stress-dependent apoptosis and reduced cell viability. utas.edu.auphytopurify.com |

| MCF-7, MDA-MB-231, YMB-1 | Human Breast Cancer | Cancer cell viability and cytotoxicity | Demonstrated cytotoxic activity and reduced metabolic rate. ahajournals.orgmdpi.com |

To decipher the mechanisms behind the observed cellular effects, researchers utilize a variety of biochemical and molecular assays.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method used to measure the concentration of specific proteins, such as cytokines, in cell culture supernatants. In studies with RAW 264.7 macrophages, ELISA has been instrumental in demonstrating that this compound significantly decreases the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) following LPS stimulation. jst.go.jpnih.govnih.gov

Gene Expression Profiling: Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is employed to quantify the expression levels of specific genes. This technique has revealed that this compound's anti-inflammatory effects are associated with the downregulation of messenger RNA (mRNA) expression of key inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as TNF-α and IL-6 in LPS-treated macrophages. jst.go.jpresearchgate.net

Protein Phosphorylation Analysis: Western Blotting is a key technique for detecting specific proteins and analyzing their modification states, such as phosphorylation. This method has been crucial in showing that this compound inhibits the activation of major inflammatory signaling pathways. nih.gov Specifically, it has been observed to block the phosphorylation of IκBα (an inhibitor of NF-κB) and key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-related kinases (ERK), c-Jun N-terminal kinase (JNK), and p38. jst.go.jpnih.govfrontiersin.org This inhibition prevents the translocation of transcription factors like NF-κB to the nucleus, thereby halting the expression of inflammatory genes. nih.gov

Mammalian Cell Line Investigations (e.g., Macrophages, Hepatocytes, Osteoblasts, Leukemia Cells, Breast Cancer Cells)

In Vivo Animal Models in this compound Research

In vivo animal models are indispensable for understanding the systemic effects of this compound in a complex, living organism. These models help to evaluate the compound's efficacy in disease states that mimic human conditions.

Rodent models of diet-induced metabolic disorders are frequently used to test potential therapeutics for obesity and related conditions.

High-Fat Diet-Induced Obesity and Metabolic Syndrome: Both rats and mice fed a high-fat diet (HFD) are established models for studying obesity and metabolic syndrome. nih.govnih.gov In HFD-fed rats, chronic administration of this compound was shown to suppress body weight gain, visceral fat accumulation, and food intake. nih.govnih.gov It also improved circulating levels of glucose and insulin. nih.govnih.gov Similarly, in HFD-fed mice, this compound reduced body weight, food intake, and adipose tissue mass. frontiersin.orgfrontiersin.org These studies also noted improvements in glucose homeostasis and insulin sensitivity. nih.gov Furthermore, this compound was found to reduce the mRNA levels of pro-inflammatory cytokines in the liver and hypothalamus of obese mice, indicating a central and peripheral anti-inflammatory effect in the context of obesity. mdpi.comresearchgate.net

| Animal Model | Disorder | Key Findings |

|---|---|---|

| High-Fat Diet (HFD) Rats | Obesity & Metabolic Syndrome | Suppressed body weight, visceral fat, and food intake; Improved glucose and insulin levels. nih.govnih.gov |

| High-Fat Diet (HFD) Mice | Obesity & Metabolic Dysfunction | Reduced body weight gain by 10.5% and food intake by 12.8%; Decreased adipose mass and improved glucose homeostasis. frontiersin.orgfrontiersin.orgnih.gov |

To validate the anti-inflammatory effects observed in vitro, various animal models of acute inflammation are utilized.

Lipopolysaccharide-Induced Inflammation: Systemic administration of LPS to mice is a common model for inducing a powerful, systemic inflammatory response. This compound has demonstrated protective effects in this model, significantly downregulating the in vivo production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov This corroborates the findings from macrophage cell line studies.

Acute Lung Injury (ALI): LPS can also be used to induce acute lung injury (ALI) in mice, a condition characterized by severe lung inflammation. utas.edu.aunih.gov In a murine model of LPS-induced ALI, treatment with this compound was found to significantly reduce key markers of lung injury, including lung wet-to-dry weight ratio (a measure of pulmonary edema), adverse histological changes, and myeloperoxidase activity (an indicator of neutrophil infiltration). nih.gov These effects were linked to the inhibition of the MAPK and NF-κB signaling pathways. nih.gov Another model using dextran sulfate sodium (DSS) to induce ulcerative colitis in mice also showed that this compound could ameliorate symptoms and reduce plasma levels of histamine and acetylcholine. oatext.com